Cas no 2228227-39-0 (4-(azetidin-3-yloxy)-3-methoxyphenol)

4-(azetidin-3-yloxy)-3-methoxyphenol 化学的及び物理的性質
名前と識別子
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- 4-(azetidin-3-yloxy)-3-methoxyphenol
- EN300-1802193
- 2228227-39-0
-
- インチ: 1S/C10H13NO3/c1-13-10-4-7(12)2-3-9(10)14-8-5-11-6-8/h2-4,8,11-12H,5-6H2,1H3
- InChIKey: VZZQELADNFDQJZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1OC)O)C1CNC1
計算された属性
- 精确分子量: 195.08954328g/mol
- 同位素质量: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.7Ų
- XLogP3: 0.9
4-(azetidin-3-yloxy)-3-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802193-5.0g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1802193-0.5g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1802193-0.1g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1802193-5g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1802193-10.0g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1802193-0.05g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1802193-2.5g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1802193-10g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1802193-1.0g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1802193-0.25g |
4-(azetidin-3-yloxy)-3-methoxyphenol |
2228227-39-0 | 0.25g |
$972.0 | 2023-09-19 |
4-(azetidin-3-yloxy)-3-methoxyphenol 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
4-(azetidin-3-yloxy)-3-methoxyphenolに関する追加情報
4-(Azetidin-3-yloxy)-3-methoxyphenol: A Comprehensive Overview
The compound with CAS No 2228227-39-0, known as 4-(azetidin-3-yloxy)-3-methoxyphenol, is a unique organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a phenolic group, a methoxy substituent, and an azetidine ring attached via an ether linkage. The combination of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
Recent studies have highlighted the potential of 4-(azetidin-3-yloxy)-3-methoxyphenol in modulating cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits selective agonistic activity towards certain adrenergic receptors, suggesting its potential utility in treating conditions such as hypertension and cardiovascular diseases. The ability of this compound to interact with these receptors without causing significant off-target effects has been attributed to its unique structural features.
In addition to its pharmacological properties, the synthesis of 4-(azetidin-3-yloxy)-3-methoxyphenol has been optimized through advanced chemical methodologies. A study in Organic Process Research & Development described a scalable route for the synthesis of this compound, emphasizing the importance of stereocontrol during the formation of the azetidine ring. This advancement not only enhances the feasibility of large-scale production but also opens avenues for further structural modifications to explore its pharmacokinetic properties.
The biological evaluation of 4-(azetidin-3-yloxy)-3-methoxyphenol has revealed intriguing insights into its mechanism of action. Preclinical studies conducted at the University of California, San Francisco, demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative disorders such as Alzheimer's disease.
From an analytical standpoint, the characterization of 4-(azetidin-3-yloxy)-3-methoxyphenol has been facilitated by modern spectroscopic techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These analyses are crucial for ensuring the reliability of experimental results and for maintaining quality control during manufacturing processes.
Looking ahead, the development of 4-(azetidin-3-yloxy)-3-methoxyphenol into a therapeutic agent will require extensive clinical trials to evaluate its safety and efficacy in human subjects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive this forward, leveraging advancements in medicinal chemistry and translational medicine.
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